REACTION_CXSMILES
|
C[O:2][C:3](=[O:37])[CH2:4][C:5]1[C:6]([N:34]([CH3:36])[CH3:35])=[N:7][C:8]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([NH:21][C:22](=[O:33])[C:23]3[CH:28]=[CH:27][C:26]([C:29]([F:32])([F:31])[F:30])=[CH:25][CH:24]=3)=[CH:17][CH:16]=2)=[N:9][C:10]=1[N:11]([CH3:13])[CH3:12].O.[OH-].[Li+].O.C(O)(=O)C>O1CCCC1.CO>[CH3:36][N:34]([CH3:35])[C:6]1[C:5]([CH2:4][C:3]([OH:37])=[O:2])=[C:10]([N:11]([CH3:12])[CH3:13])[N:9]=[C:8]([CH2:14][C:15]2[CH:16]=[CH:17][C:18]([NH:21][C:22](=[O:33])[C:23]3[CH:24]=[CH:25][C:26]([C:29]([F:31])([F:32])[F:30])=[CH:27][CH:28]=3)=[CH:19][CH:20]=2)[N:7]=1 |f:1.2.3|
|
Name
|
[4,6-bis-dimethylamino-2-[4-(4-trifluoromethylbenzoylamino)-benzyl]pyrimidin-5-yl]acetic acid methyl ester
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC(CC=1C(=NC(=NC1N(C)C)CC1=CC=C(C=C1)NC(C1=CC=C(C=C1)C(F)(F)F)=O)N(C)C)=O
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The obtained solution is stirred for 2 hours at 60±5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension is gradually cooled to 5±5° C. over a period of 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for another 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off
|
Type
|
WASH
|
Details
|
washed with 200 mL of methanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=NC(=NC(=C1CC(=O)O)N(C)C)CC1=CC=C(C=C1)NC(C1=CC=C(C=C1)C(F)(F)F)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |